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Compound of Interest

Compound Name:
4-(Chloromethyl)-2-(2-

methoxypropan-2-yl)thiazole

CAS No.: 1503142-43-5

Cat. No.: B2987405

Get Quote

Compound Identity: 4-(Chloromethyl)-2-(2-methoxypropan-2-yl)thiazole Role: Reactive

Synthetic Intermediate / Building Block[1]

Executive Summary & Compound Identity
CAS 1503142-43-5 is a specialized thiazole intermediate characterized by a reactive

chloromethyl group at the C4 position and a methoxy-isopropyl moiety at the C2 position.[1] It

serves as a critical electrophilic building block in the synthesis of complex pharmaceutical

agents, particularly those requiring a thiazole scaffold for biological activity (e.g., kinase

inhibitors, CFTR modulators).

Crucial Disambiguation Note: This compound is frequently co-listed in catalogs alongside

GLPG1837 (ABBV-974), a CFTR potentiator (CAS 1654725-02-6).[1] Researchers must

distinguish between the two: CAS 1503142-43-5 is a synthetic precursor, whereas GLPG1837

is a final drug candidate.[1] The data below applies strictly to the chloromethyl thiazole

intermediate.
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Physicochemical Profile
Property Data

Chemical Name
4-(Chloromethyl)-2-(2-methoxypropan-2-yl)1,3-

thiazole

Molecular Formula C₈H₁₂ClNOS

Molecular Weight 205.71 g/mol

Appearance
Yellow to orange oil or low-melting solid

(dependent on purity)

Reactive Moiety
Chloromethyl group (Electrophilic alkylating

agent)

LogP (Calc) ~2.5 – 3.0 (Lipophilic)

Solubility Profile
The solubility of CAS 1503142-43-5 is dictated by its lipophilic thiazole core and the polarizable

C-Cl bond.[1] It exhibits high solubility in organic solvents but presents significant stability

challenges in aqueous media.[1]

Solvent Compatibility Table
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Solvent Solubility Rating
Concentration
Limit

Application Note

DMSO High > 100 mg/mL

Preferred for stock

solutions.[1] Use

anhydrous DMSO to

prevent hydrolysis.[1]

Dichloromethane

(DCM)
Very High Miscible

Ideal for extraction

and synthesis.[1]

Ethanol High > 50 mg/mL

Suitable, but avoid

prolonged storage due

to potential solvolysis

(ethanolysis).

Water (Neutral) Low / Unstable < 1 mg/mL

Not Recommended.

Rapid hydrolysis of

the C-Cl bond occurs.

[1]

0.1 M HCl Moderate ~ 5-10 mg/mL

Soluble due to

protonation of the

thiazole nitrogen, but

accelerates

hydrolysis.[1]

Biological Media Implications
When introducing this compound into biological assays (e.g., cell culture media), the "solvent

crash-out" phenomenon is a primary risk.[1] The high lipophilicity means rapid dilution from

DMSO into aqueous buffer can lead to precipitation.[1]

Critical Threshold: Maintain final DMSO concentration < 0.5% (v/v) to minimize cytotoxicity,

but ensure the compound concentration does not exceed its aqueous solubility limit (~10-50

µM in buffer).

Stability & Degradation Profile
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The stability of CAS 1503142-43-5 is compromised by the lability of the chloromethyl group.[1]

This moiety is a "soft" electrophile, susceptible to nucleophilic attack by water (hydrolysis) or

other nucleophiles.

Primary Degradation Pathway: Hydrolysis
Upon exposure to moisture, the chloromethyl group undergoes nucleophilic substitution (

or

), releasing chloride ions and forming the corresponding alcohol (hydroxymethyl derivative).

Mechanism:

Intact: Thiazole-CH₂-Cl[1]

Hydrolysis: Thiazole-CH₂-Cl + H₂O → Thiazole-CH₂-OH + HCl[1]

Result: Loss of electrophilic reactivity and generation of acidic byproducts.

Stability Conditions[4][5][6]
Solid State: Stable for >1 year if stored at -20°C under inert gas (Argon/Nitrogen) and

desiccated.[1]

Solution State (DMSO): Stable for 2-4 weeks at -80°C. Avoid repeated freeze-thaw cycles.

Solution State (Aqueous): Half-life (

) is estimated to be < 4 hours at pH 7.4 due to hydrolysis.[1] Prepare immediately before
use.

Experimental Protocols
Protocol A: Preparation of Anhydrous Stock Solution
(100 mM)
Objective: Create a stable stock solution for downstream synthesis or biological testing.[1]

Reagents:
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CAS 1503142-43-5 (Solid/Oil)[1]

Anhydrous DMSO (Grade: ≥99.9%, Water content < 50 ppm)[1]

Argon gas line[1]

Procedure:

Equilibrate: Allow the vial of CAS 1503142-43-5 to reach room temperature before opening

to prevent condensation.

Weigh: In a fume hood, weigh 20.6 mg of the compound into a sterile, amber glass vial.

Solubilize: Add 1.0 mL of anhydrous DMSO.

Dissolve: Vortex gently for 30 seconds. Ensure no visible oil droplets or particulates remain.

[1]

Inerting: Flush the headspace of the vial with Argon gas for 10 seconds.

Storage: Seal tightly with a PTFE-lined cap. Store at -20°C (short term) or -80°C (long term).

Protocol B: Handling & Safety
The chloromethyl group is an alkylating agent.[1] It is potentially genotoxic and a skin irritant.[1]

PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.[1]

Neutralization: Spills should be treated with a dilute solution of sodium hydroxide (NaOH) or

ammonia to hydrolyze the reactive chloride before disposal.[1]

Visualization of Stability Logic
The following diagram illustrates the critical hydrolysis pathway that researchers must avoid

during handling.
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Storage Conditions to Prevent Degradation
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Click to download full resolution via product page

Caption: Hydrolytic degradation pathway of CAS 1503142-43-5.[1] Moisture exposure leads to

rapid dechlorination, rendering the intermediate inactive for nucleophilic substitution reactions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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